Clopidogrel Bisulfate

Pharmacogenomics CYP2C19 Antiplatelet therapy

Clopidogrel bisulfate is a thienopyridine-class prodrug that functions as an irreversible inhibitor of the P2Y12 ADP receptor on platelets. As the active S-enantiomer, it requires metabolic activation via cytochrome P450 enzymes to generate its active metabolite, which covalently binds to the receptor to inhibit platelet aggregation.

Molecular Formula C16H18ClNO6S2
Molecular Weight 419.9 g/mol
CAS No. 120202-66-6
Cat. No. B000814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Bisulfate
CAS120202-66-6
Synonymsclopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989
Molecular FormulaC16H18ClNO6S2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILES[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]
InChIInChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
InChIKeyFDEODCTUSIWGLK-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityIn water, 51 mg/L at 25 °C (est)

Clopidogrel Bisulfate (CAS 120202-66-6) Procurement-Grade Overview


Clopidogrel bisulfate is a thienopyridine-class prodrug that functions as an irreversible inhibitor of the P2Y12 ADP receptor on platelets [1]. As the active S-enantiomer, it requires metabolic activation via cytochrome P450 enzymes to generate its active metabolite, which covalently binds to the receptor to inhibit platelet aggregation [2]. The compound exists in two primary polymorphic forms (Form I and Form II), with Form II being the thermodynamically more stable form at room temperature [3]. It is a white or almost white powder that is freely soluble in water and methanol, and practically insoluble in cyclohexane [4].

Clopidogrel Bisulfate (CAS 120202-66-6): Why In-Class Substitution Is Not Straightforward


Clopidogrel bisulfate cannot be interchanged with other P2Y12 inhibitors or even with different generic formulations without careful consideration of key differentiating factors. Unlike prasugrel, clopidogrel is a prodrug whose activation is critically dependent on CYP2C19, leading to significant interindividual variability in antiplatelet response—a phenomenon not observed with prasugrel [1]. Furthermore, the existence of multiple polymorphic forms (Form I and Form II) with distinct stability and dissolution characteristics means that even between generic clopidogrel products, differences in solid-state form can impact bioavailability and therapeutic equivalence [2]. Procurement decisions must therefore weigh not only the cost advantage of generic clopidogrel over newer agents but also the implications of pharmacogenomic variability and formulation-specific solid-state properties [3].

Clopidogrel Bisulfate (CAS 120202-66-6): Quantifiable Differentiation Evidence for Procurement Decisions


Clopidogrel Bisulfate Pharmacogenomic Variability vs. Prasugrel

Clopidogrel bisulfate exhibits significant CYP2C19 genotype-dependent variability in antiplatelet response, a differentiation not observed with prasugrel. In a crossover study of 40 healthy subjects, CYP2C19 poor metabolizers receiving clopidogrel 75 mg daily achieved a mean IPA of 37% (SD 23%), compared to 58% (SD 19%) in normal metabolizers [1]. This represents a 21 percentage point absolute reduction in platelet inhibition in poor metabolizers, while prasugrel demonstrates consistent inhibition regardless of CYP2C19 genotype [2].

Pharmacogenomics CYP2C19 Antiplatelet therapy

Clopidogrel Bisulfate Active Metabolite IC50 vs. Prasugrel

The active metabolites of clopidogrel and prasugrel exhibit similar in vitro antiplatelet potencies, with IC50 values of 2.4 µM for clopidogrel's active metabolite and 1.8 µM for prasugrel's active metabolite [1]. However, prasugrel achieves approximately 10-fold higher in vivo potency due to more efficient generation of its active metabolite rather than intrinsic activity differences [1].

Pharmacodynamics IC50 P2Y12 inhibition

Clopidogrel Bisulfate Polymorph Quantification and Stability

Clopidogrel bisulfate exists as two primary polymorphs, Form I and Form II, which form an enantiotropic system with Form II being thermodynamically more stable at room temperature [1]. IR and Raman spectroscopy combined with chemometrics can quantify Form II impurity in Form I down to 2% and 3%, respectively, with a limit of detection below 1% [2]. Thermal studies demonstrate that both polymorphic forms and the glassy amorphous form are highly resistant to temperature, while the rubbery state degrades significantly at ≥80°C [3].

Polymorphism Solid-state characterization Formulation stability

Clopidogrel Bisulfate Generic Bioequivalence and Pharmacoeconomic Comparison

Bioequivalence studies demonstrate that generic clopidogrel bisulfate formulations can achieve pharmacokinetic parameters closely matching the originator product, with AUC0-inf ratios of 101.17% (90% CI: 96.38-106.21%) and Cmax ratios of 90.96% (90% CI: 84.07-98.41%) [1]. From a cost perspective, generic clopidogrel provides substantial savings compared to newer P2Y12 inhibitors, with total cost differences of $957 to $1,122 favoring generic clopidogrel over prasugrel or ticagrelor in U.S. healthcare settings [2].

Bioequivalence Generic substitution Cost-effectiveness

Clopidogrel Bisulfate (CAS 120202-66-6): Evidence-Based Application Scenarios


Pharmacogenomically-Guided Antiplatelet Therapy Selection

Clopidogrel bisulfate remains a first-line antiplatelet agent for patients with acute coronary syndrome undergoing percutaneous coronary intervention who are genotyped as CYP2C19 normal or ultrarapid metabolizers, given its favorable cost-effectiveness profile (ICER $35,800/QALY for genotype-guided prasugrel vs. clopidogrel) [1]. For CYP2C19 poor metabolizers (approximately 2-14% of population depending on ethnicity), alternative agents such as prasugrel or ticagrelor should be considered due to the 21 percentage point reduction in platelet inhibition observed in poor metabolizers [2].

Cost-Sensitive Procurement for Large-Scale Public Health Programs

Generic clopidogrel bisulfate is the most cost-effective P2Y12 inhibitor for large-scale procurement programs, with total cost savings of $957-$1,122 per patient compared to prasugrel or ticagrelor [3]. Bioequivalence studies confirm that generic formulations achieve AUC and Cmax values within 4-10% of the originator product, supporting interchangeable use in settings where cost constraints preclude the use of newer agents [4].

Quality Control and Polymorph Specification in Pharmaceutical Manufacturing

Clopidogrel bisulfate raw material procurement requires strict polymorph specification, as Form II is the thermodynamically stable form at room temperature and contamination of Form I with Form II can be detected at levels as low as 2% by IR spectroscopy with sub-1% limit of detection [5]. Thermal stability studies confirm that both polymorphic forms are highly resistant to temperature, but degradation occurs in the rubbery state at ≥80°C, necessitating controlled storage conditions [6].

Quote Request

Request a Quote for Clopidogrel Bisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.